

SIAIS164018: A Technical Guide to a Novel ALK and EGFR Degradator

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Compound of Interest

Compound Name: SIAIS164018

Cat. No.: B12405786

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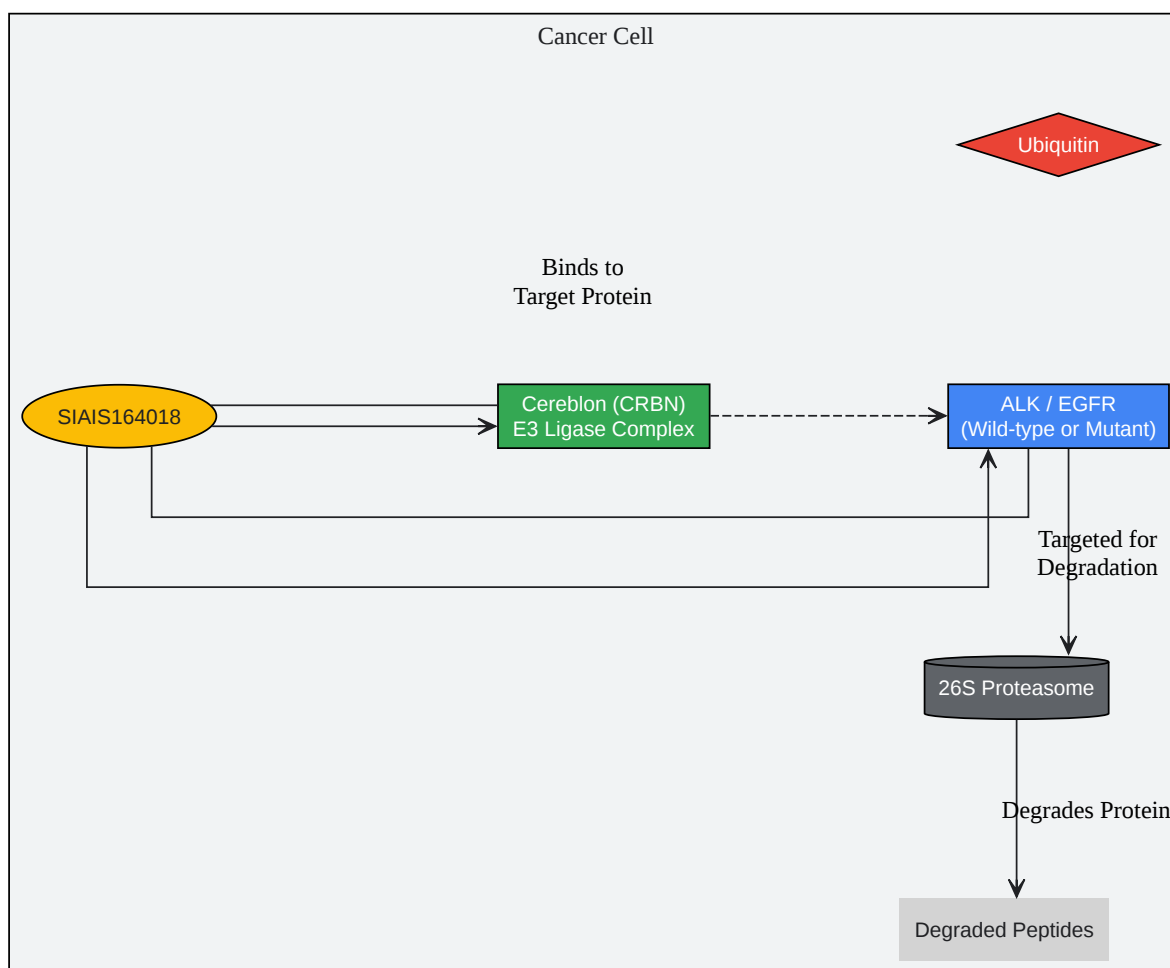
For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins, Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR).^{[1][2][3][4]} Developed from the tyrosine kinase inhibitor Brigatinib, **SIAIS164018** represents a promising therapeutic strategy for cancers driven by these kinases, particularly in the context of acquired resistance to traditional inhibitors.^{[1][2]} This technical guide provides an in-depth overview of the **SIAIS164018**-mediated degradation pathway, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action: ALK and EGFR Degradation Pathway

SIAIS164018 functions as a heterobifunctional molecule. One end binds to the target proteins (ALK or EGFR), while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).^{[5][6]} This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This mechanism of targeted protein degradation offers a distinct advantage over simple inhibition, as it can overcome resistance mutations that alter the inhibitor binding site but do not prevent recognition by the degrader.^[5]



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Figure 1: **SIAIS164018** Mechanism of Action. This diagram illustrates the **SIAIS164018**-mediated degradation of ALK and EGFR proteins.

Quantitative Data

The efficacy of **SIAIS164018** has been quantified through various in vitro assays, demonstrating its potent degradation and anti-proliferative activities.

Table 1: Inhibitory and Degradation Activity of SIAIS164018

Target	Cell Line	Assay Type	Metric	Value	Reference
ALK	SR	Cell Proliferation	IC50	2 nM	[3] [4]
ALK	-	Kinase Activity	IC50	2.5 nM	[3] [4]
ALK (G1202R)	293T (over-expressing)	Cell Proliferation	IC50	21 nM	[3] [4]
ALK (G1202R)	-	Kinase Activity	IC50	6.6 nM	[3] [4]
EGFR (L858R+T790M)	H1975	Cell Proliferation	IC50	42 nM	[3] [4]
FAK	ALK-positive SR	Protein Down-regulation	-	Effective at 0.01-1000 nM	[3] [4]
PYK2	ALK-positive SR	Protein Down-regulation	-	Effective at 0.01-1000 nM	[3] [4]
FER	ALK-positive SR	Protein Down-regulation	-	Effective at 0.01-1000 nM	[3] [4]
RSK1	ALK-positive SR	Protein Down-regulation	-	Effective at 0.01-1000 nM	[3] [4]
GAK	ALK-positive SR	Protein Down-regulation	-	Effective at 0.01-1000 nM	[3] [4]
FAK	ALK-negative Calu-1	Protein Down-regulation	-	Effective at 0.01-1000 nM	[3] [4]

PYK2	ALK-negative Calu-1	Protein Down- regulation	-	Effective at 0.01-1000 nM	[3] [4]
FER	ALK-negative Calu-1	Protein Down- regulation	-	Effective at 0.01-1000 nM	[3] [4]
RSK1	ALK-negative Calu-1	Protein Down- regulation	-	Effective at 0.01-1000 nM	[3] [4]
GAK	ALK-negative Calu-1	Protein Down- regulation	-	Effective at 0.01-1000 nM	[3] [4]

Experimental Protocols

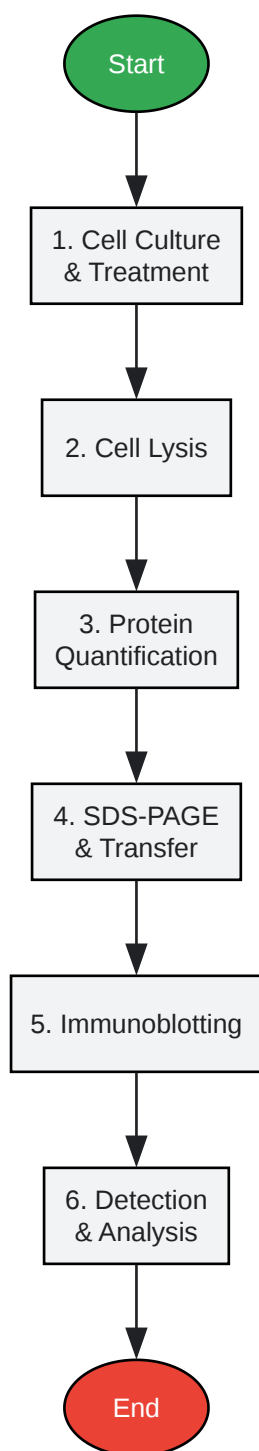
The following are detailed methodologies for key experiments used to characterize the activity of **SIAIS164018**.

Western Blotting for Protein Degradation

This protocol is used to assess the reduction in target protein levels following treatment with **SIAIS164018**.

- Cell Culture and Treatment:
 - Plate cells (e.g., H3122 for ALK, H1975 for EGFR) in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of **SIAIS164018** (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 6, 12, 24 hours).
- Cell Lysis:
 - Wash cells twice with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
 - Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ALK, anti-EGFR, anti-p-ALK, anti-p-EGFR) and a loading control (e.g., anti- β -actin, anti-GAPDH) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify band intensities using densitometry software.



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Figure 2: Western Blotting Workflow. A flowchart outlining the key steps in the Western blotting protocol.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of **SIAIS164018** on the proliferation and viability of cancer cells.

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment:
 - Treat the cells with a serial dilution of **SIAIS164018** for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Assay Protocol:
 - Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
 - Add solubilization solution (e.g., DMSO or a dedicated solubilizing agent) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- CellTiter-Glo Assay Protocol:
 - Equilibrate the plate to room temperature.
 - Add CellTiter-Glo reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control.

- Determine the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.

Additional Capabilities of SIAIS164018

Beyond its effects on ALK and EGFR, **SIAIS164018** has demonstrated broader anti-cancer activities. It can inhibit the migration and invasion of cancer cells and induce G1 phase cell cycle arrest.^{[2][3][4]} Furthermore, it has been shown to degrade other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.^{[1][2]} These multifaceted actions highlight the potential of **SIAIS164018** as a comprehensive anti-cancer agent.

Conclusion

SIAIS164018 is a potent degrader of ALK and EGFR, including clinically relevant mutant forms that confer resistance to traditional tyrosine kinase inhibitors. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a durable and effective means of eliminating oncogenic drivers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. The broad-spectrum activity of **SIAIS164018** against multiple oncoproteins further underscores its therapeutic potential.

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